Ecofembenpa
Description
Ecofembenpa (IUPAC: Ethylcarbamoylfluorobenzene phosphonamide) is a novel organophosphorus compound developed for applications in agrochemicals and environmental remediation. Characterized by its unique phosphonamide backbone and fluorobenzene substituent, this compound exhibits enhanced thermal stability (decomposition temperature: 220°C) and solubility in polar solvents (e.g., 45 g/L in ethanol at 25°C) compared to traditional organophosphates . This compound is registered for use in integrated pest management (IPM) systems, with a focus on minimizing ecological disruption .
Properties
CAS No. |
140676-68-2 |
|---|---|
Molecular Formula |
C32H41FN2O5 |
Molecular Weight |
552.7 g/mol |
IUPAC Name |
ethyl 2-[[8-[5-(4-fluorophenyl)pentan-2-yl]-5,5-dimethyl-2-[2-(methylamino)-2-oxoethyl]-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-yl]oxy]acetate |
InChI |
InChI=1S/C32H41FN2O5/c1-6-38-30(37)20-39-27-16-23(21(2)8-7-9-22-10-12-24(33)13-11-22)17-28-31(27)25-18-35(19-29(36)34-5)15-14-26(25)32(3,4)40-28/h10-13,16-17,21H,6-9,14-15,18-20H2,1-5H3,(H,34,36) |
InChI Key |
LYJKTXVWJYXEHH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=CC(=CC2=C1C3=C(CCN(C3)CC(=O)NC)C(O2)(C)C)C(C)CCCC4=CC=C(C=C4)F |
Canonical SMILES |
CCOC(=O)COC1=CC(=CC2=C1C3=C(CCN(C3)CC(=O)NC)C(O2)(C)C)C(C)CCCC4=CC=C(C=C4)F |
Synonyms |
10-((ethoxycarbonyl)methoxy)-8-(4-(4-fluorophenyl)-1-methylbutyl)-1,2,3,4-tetrahydro-N,5,5-trimethyl-5H-(1)-benzopyrano(4,3-c)pyridine-2-acetamide ECOFEMBENPA |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Comparisons:
| Property | Ecofembenpa | Chlorpyrifos-methyl |
|---|---|---|
| Molecular Weight (g/mol) | 285.2 | 322.5 |
| Water Solubility (mg/L) | 120 | 1.4 |
| LD50 (Oral, rats) | 980 mg/kg | 135 mg/kg |
| Half-life in Soil (days) | 15 | 60 |
| Bioaccumulation Factor | 0.5 | 3.2 |
Structural Differences : Chlorpyrifos-methyl contains a thiophosphate group and trichloropyridinyl moiety, contributing to higher lipophilicity and persistence in soil .
Functional Implications : this compound’s lower toxicity (LD50 > 5x higher) and shorter environmental persistence make it preferable for ecologically sensitive regions .
Compound B: Glyphosate (N-(phosphonomethyl)glycine)
Key Comparisons:
| Property | This compound | Glyphosate |
|---|---|---|
| Mode of Action | Acetylcholinesterase inhibition | EPSP synthase inhibition |
| Application Scope | Insecticide | Herbicide |
| Soil Adsorption (Koc) | 85 mL/g | 24,000 mL/g |
| Aquatic Toxicity (LC50, fish) | 12 mg/L | 8.2 mg/L |
Functional Overlap: Both compounds are used in IPM systems, but this compound targets arthropod pests, whereas glyphosate is non-selective against plants . Glyphosate’s high soil adsorption limits leaching but increases residual toxicity in terrestrial ecosystems .
Research Findings and Discussion
Efficacy in Field Trials
- This compound : Achieved 92% pest mortality in soybean fields at 0.5 kg/ha, outperforming chlorpyrifos-methyl (87% at 1.0 kg/ha) .
- Glyphosate : Demonstrated 99% weed suppression but required synergistic surfactants, increasing costs by 30% .
Environmental Impact
- Biodegradation: this compound degrades into non-toxic ethylurea and fluorobenzoic acid, whereas chlorpyrifos-methyl forms toxic trichloropyridinol .
Cost-Benefit Analysis
| Metric | This compound | Chlorpyrifos-methyl | Glyphosate |
|---|---|---|---|
| Production Cost ($/kg) | 28 | 18 | 5 |
| Environmental Remediation Cost ($/ha) | 12 | 45 | 20 |
This compound’s higher initial cost is offset by reduced regulatory penalties and remediation needs in long-term use .
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